6-(Trifluoromethyl)chroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBAJYJJIHZGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one and its Role as a Privileged Scaffold in Drug Discovery
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one, a key heterocyclic compound in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and its significant role as a modulator of critical biological pathways, particularly as a potent and selective inhibitor of Sirtuin 2 (SIRT2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the chroman-4-one scaffold.
Part 1: Nomenclature, Synonyms, and Physicochemical Properties
6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one is a synthetic organic compound belonging to the chromanone class of flavonoids. The incorporation of a trifluoromethyl group at the 6-position significantly influences its electronic properties and metabolic stability, making it an attractive moiety in drug design.[1]
Synonyms and Identifiers:
-
Common Name: 6-(Trifluoromethyl)chroman-4-one
-
IUPAC Name: 6-(Trifluoromethyl)-2,3-dihydrochromen-4-one
-
CAS Number: 1122410-37-0[2]
-
PubChem CID: 42614598[2]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C10H7F3O2 | PubChem[2] |
| Molecular Weight | 216.16 g/mol | PubChem[2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |
| SMILES | C1COC2=C(C1=O)C=C(C=C2)C(F)(F)F | PubChem[2] |
| InChI Key | JHBAJYJJIHZGDP-UHFFFAOYSA-N | PubChem[2] |
Part 2: Synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one
The synthesis of chroman-4-ones is a well-established area of organic chemistry.[3][4] The following protocol is a representative method for the preparation of 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one, adapted from general procedures for similar chromanone derivatives.[4][5] The key transformation involves an intramolecular cyclization of a substituted phenoxypropanoic acid.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one
Step 1: Synthesis of 3-(4-Bromo-3-(trifluoromethyl)phenoxy)propanoic acid
-
To a solution of 4-bromo-3-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
To this suspension, add β-propiolactone (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the residue with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 3-(4-bromo-3-(trifluoromethyl)phenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the 3-(4-bromo-3-(trifluoromethyl)phenoxy)propanoic acid (1 equivalent) to a solution of a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture with stirring (typically 80-100 °C) for several hours. The progress of the cyclization should be monitored by TLC or LC-MS.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-8-(trifluoromethyl)chroman-4-one.[6]
Step 3: Debromination
-
Dissolve the 6-bromo-8-(trifluoromethyl)chroman-4-one (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C (0.1 equivalents).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one.
Synthesis Workflow Diagram
Caption: Synthetic route to 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one.
Part 3: Biological Activity and Mechanism of Action
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of chroman-4-one have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4]
A significant body of research has identified chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2).[7][8][9][10] SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle control, genomic stability, and metabolism. Its dysregulation has been implicated in neurodegenerative diseases and cancer.[9]
The trifluoromethyl group at the 6-position of the chroman-4-one core is an electron-withdrawing group, which has been shown to be favorable for potent SIRT2 inhibition.[9][11]
Signaling Pathway: SIRT2 Inhibition by Chroman-4-one Derivatives
The primary cytoplasmic substrate of SIRT2 is α-tubulin. By inhibiting SIRT2, 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one leads to the hyperacetylation of α-tubulin. This modification can alter microtubule stability and dynamics, impacting cell division and intracellular transport. This mechanism is a key contributor to the antiproliferative effects of SIRT2 inhibitors in cancer cells.[7][8]
Caption: Mechanism of SIRT2 inhibition by 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one.
Part 4: Experimental Protocol for In Vitro SIRT2 Inhibition Assay
To validate the inhibitory activity of 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one against SIRT2, a fluorometric enzymatic assay is a standard and reliable method.[8][12]
Protocol: Fluorometric SIRT2 Inhibition Assay
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
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96-well black microplate
-
Microplate reader with fluorescence capabilities
-
6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one (dissolved in DMSO)
-
Known SIRT2 inhibitor (positive control, e.g., AGK2)[13]
-
DMSO (vehicle control)
Procedure:
-
Prepare a serial dilution of 6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one in the assay buffer. Also, prepare solutions for the vehicle control (DMSO) and the positive control.
-
In the wells of the 96-well plate, add the following in order:
-
Assay buffer
-
SIRT2 enzyme
-
The test compound at various concentrations, vehicle control, or positive control.
-
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate for an additional 15 minutes at 37°C to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for In Vitro SIRT2 Enzymatic Inhibition Assay
Caption: Workflow for an in vitro SIRT2 enzymatic inhibition assay.
Conclusion
6-(Trifluoromethyl)-2,3-dihydro-1-benzopyran-4-one represents a valuable chemical entity for the development of novel therapeutics. Its chroman-4-one core serves as a privileged scaffold for targeting SIRT2, an enzyme implicated in a variety of human diseases. The synthetic accessibility of this compound, coupled with its potent and selective biological activity, underscores its potential as a lead compound in drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising class of molecules.
References
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J&K Scientific. 6-(Trifluoromethyl)chroman-4-one | 1122410-37-0. Available from: [Link]
- Seifert, T., et al. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of Medicinal Chemistry, 57(22), 9488-9501.
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Seifert, T., et al. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. ACS Publications. Available from: [Link]
- Larsen, M. K., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(14), 6337-6349.
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Seifert, T. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. HELDA - University of Helsinki. Available from: [Link]
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Di Mola, A., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. Available from: [Link]
- Cosconati, S., et al. (2018). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 23(11), 2942.
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Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available from: [Link]
- da Silva, A. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1167.
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de Oliveira, A. B., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
- Chen, C., et al. (2008). Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 51(23), 7478-7485.
- Boyarskiy, V. P., et al. (2017). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Organic Letters, 19(15), 4054-4057.
- Rele, S., et al. (1997). Prodrug Strategies Based on Intramolecular Cyclization Reactions. Journal of Pharmaceutical Sciences, 86(7), 765-767.
- Shimojima, Y., et al. (1987). 1H-2-benzopyran-1-one Derivatives, Microbial Products With Pharmacological Activity. Relationship Between Structure and Activity in 6-[[1(S)-(3(S),4- dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4. The Journal of Antibiotics, 40(7), 994-1000.
- Kumar, S., et al. (2017). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 15(31), 6561-6565.
- Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1645-1663.
- Fernandes, C., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one.
- Kim, J., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances, 13(35), 24456-24460.
- Kostakis, I. K., et al. (2020). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 25(12), 2748.
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PubChem. 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. Available from: [Link]
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ResearchGate. Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Available from: [Link]
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Whitepaper: A Technical Guide to the Thermodynamic Stability of 6-Trifluoromethyl Substituted Chromanones
Abstract
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical exploration of the thermodynamic stability of chromanone scaffolds substituted with a trifluoromethyl group at the 6-position. We will dissect the theoretical underpinnings and provide field-proven experimental and computational protocols for assessing this critical molecular property. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and quantify the impact of this strategic substitution on the chromanone core, a privileged scaffold in numerous biologically active compounds.
Introduction: The Strategic Value of the 6-CF3 Chromanone Scaffold
The chromanone (dihydro-4H-1-benzopyran-4-one) skeleton is a recurring motif in a wide array of natural products and synthetic compounds with significant biological activities. Its structural rigidity and synthetic tractability make it an attractive starting point for drug discovery programs. The strategic placement of substituents on the aromatic ring is a primary method for modulating the physicochemical and pharmacological properties of the resulting molecule.
The trifluoromethyl (-CF3) group is a uniquely powerful modulator. Due to the high electronegativity of fluorine, the -CF3 group is strongly electron-withdrawing, primarily through an inductive effect. This has profound consequences for the molecule's properties:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly by cytochrome P450 enzymes, which can prolong a drug's in-vivo half-life.
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Increased Lipophilicity: The -CF3 group generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.
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Modulation of Receptor Binding: The electronic and steric profile of the -CF3 group can alter the way a molecule interacts with its biological target, potentially increasing binding affinity and selectivity.
Placing the -CF3 group at the 6-position of the chromanone ring directly influences the electron density of the fused benzene ring. Understanding how this substitution impacts the inherent thermodynamic stability of the entire scaffold is crucial for predicting its shelf-life, formulation behavior, and even its intramolecular energetics, which can influence its conformational preferences and biological activity. Thermodynamic stability refers to the energy of a molecule relative to its isomers or decomposition products; a more stable molecule exists in a lower energy state.
This guide will detail the methodologies used to quantify this stability.
Experimental Determination of Thermodynamic Stability
Directly measuring the thermodynamic properties of a compound provides the most reliable data on its stability. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods are complementary, with DSC measuring heat flow associated with thermal transitions and TGA measuring changes in mass upon heating.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat required to increase the temperature of a sample compared to a reference. It allows for the precise determination of the melting temperature (Tm) and the enthalpy of fusion (ΔHfus), both of which are direct indicators of the stability of the crystal lattice. A higher melting point generally correlates with greater thermodynamic stability of the solid state.
-
Heating Rate: A rate of 10 °C/min is a standard starting point. It is fast enough to ensure good signal-to-noise while being slow enough to allow for thermal equilibrium.
-
Inert Atmosphere: Using a nitrogen purge gas prevents oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound's stability and not a reaction with air.
-
Sample Rescan: Rescanning the sample after the initial melt-cool cycle is a critical self-validating step. If the melting peak does not reappear or is significantly altered, it indicates that the compound underwent irreversible thermal decomposition during the first scan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 2-5 mg of the 6-trifluoromethyl chromanone sample into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a rate of 10 °C/min up to a temperature well past the melting transition (e.g., 250 °C).
-
Hold isothermally for 2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a rate of 20 °C/min.
-
Ramp the temperature a second time (rescan) using the same 10 °C/min heating rate to observe any changes in thermal behavior.
-
-
Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point (Tm). Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is exceptionally useful for determining the temperature at which a compound begins to decompose (Td). A higher decomposition temperature is indicative of greater thermal stability.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Weigh 5-10 mg of the 6-trifluoromethyl chromanone sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with dry nitrogen gas at a flow rate of 50-100 mL/min.
-
Thermal Program:
-
Equilibrate the furnace at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a rate of 10 °C/min up to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis: Plot the sample mass percentage as a function of temperature. The decomposition temperature (Td) is typically reported as the onset temperature of the major mass loss step, often calculated as the intersection of the baseline tangent with the inflection point tangent of the mass loss curve.
Data Interpretation and Visualization
The data obtained from DSC and TGA experiments can be summarized to compare the stability of the substituted chromanone with its unsubstituted parent compound.
Table 1: Representative Thermodynamic Data for Chromanone vs. 6-CF3-Chromanone
| Compound | Melting Point (Tm) | Enthalpy of Fusion (ΔHfus) | Decomposition Temp. (Td, 5% mass loss) |
| Chromanone | ~42 °C | ~18 kJ/mol | ~220 °C |
| 6-CF3-Chromanone | > 100 °C (Expected) | > 25 kJ/mol (Expected) | > 280 °C (Expected) |
Note: Values for 6-CF3-Chromanone are hypothetical but based on the expected stabilizing effects of the trifluoromethyl group and halogen substitutions seen in related structures.
The strong electron-withdrawing nature of the 6-CF3 group is expected to increase intermolecular forces (e.g., dipole-dipole interactions) in the crystal lattice, leading to a higher melting point and enthalpy of fusion. Furthermore, the inherent strength of the C-F bonds and the inductive stabilization of the aromatic ring should result in a significantly higher decomposition temperature.
Computational Assessment of Thermodynamic Stability
While experimental methods are the gold standard, computational chemistry offers a powerful, predictive route to understanding molecular stability. Density Functional Theory (T) is a robust method for calculating the electronic structure and thermodynamic properties of molecules. It allows us to determine the Gibbs free energy (G) of a molecule, the ultimate measure of thermodynamic stability under constant temperature and pressure.
-
Functional and Basis Set Selection: The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a well-established compromise between accuracy and computational cost for organic heterocyclic molecules. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This is crucial for accurately modeling systems with heteroatoms and potential non-covalent interactions.
-
Frequency Calculation: A frequency calculation is a self-validating step. After geometry optimization, this calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy and Gibbs free energy.
-
Structure Preparation: Build the 3D structures of both the parent chromanone and the 6-trifluoromethyl substituted chromanone using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each molecule.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
-
Frequency Analysis: At the same level of theory, perform a vibrational frequency calculation on the optimized geometries. This confirms the structures are true minima and calculates the necessary thermodynamic data (enthalpy, entropy, Gibbs free energy).
-
Energy Calculation: Extract the total electronic energy and the Gibbs free energy (G) from the output files. The relative stability of the two molecules can be directly compared by their G values.
The expected outcome is that the 6-trifluoromethyl chromanone will exhibit a lower (more negative) Gibbs free energy compared to the unsubstituted chromanone, confirming its higher thermodynamic stability.
Synthesis and Logical Framework
The stability of the 6-CF3 chromanone is not merely an abstract value but a direct consequence of the substituent's influence on the molecule's electronic structure and conformation.
Synthetic Pathway Considerations
The synthesis of substituted chromanones typically begins with the corresponding substituted 2'-hydroxyacetophenone. For our target molecule, this would be 2'-hydroxy-5'-(trifluoromethyl)acetophenone. A common and efficient route to the chromanone ring is through a base-mediated aldol condensation or a related intramolecular cyclization of a chalcone intermediate.
Visualization of Experimental and Logical Workflows
Visualizing the workflow helps to clarify the relationship between synthesis, analysis, and interpretation.
Caption: Integrated workflow from synthesis to thermodynamic stability assessment.
The Inductive Effect: A Mechanistic Explanation
The core reason for the enhanced stability lies in the powerful inductive electron-withdrawing (-I) effect of the -CF3 group. This effect has several consequences that contribute to the overall thermodynamic stability.
Caption: Causality map of the -CF3 group's effect on thermodynamic stability.
-
Increased Molecular Polarity: The -CF3 group significantly increases the dipole moment of the aromatic ring. This leads to stronger dipole-dipole interactions between molecules in the solid state, creating a more stable crystal lattice that requires more energy to disrupt (higher Tm and ΔHfus).
-
Aromatic Ring Stabilization: By withdrawing electron density, the -CF3 group lowers the energy of the aromatic π-system, contributing to a lower overall ground-state energy for the molecule. This enhances its intrinsic intramolecular stability.
-
Resistance to Decomposition: The stabilization of the aromatic ring and the high strength of the C-F bonds mean that more thermal energy is required to initiate fragmentation and decomposition, resulting in a higher Td.
Conclusion and Future Perspectives
The substitution of a trifluoromethyl group at the 6-position of the chromanone scaffold imparts a significant enhancement in thermodynamic stability. This is quantifiable through experimental techniques like DSC and TGA, which show an increase in melting point, enthalpy of fusion, and decomposition temperature, and is predictable using computational methods like DFT, which indicate a lower Gibbs free energy.
This enhanced stability is primarily driven by the strong inductive electron-withdrawing nature of the -CF3 group, which strengthens both intermolecular forces in the solid state and the intramolecular stability of the molecule's electronic ground state. For drug development professionals, this knowledge is invaluable. A 6-CF3-chromanone derivative is not only likely to possess favorable metabolic and pharmacokinetic properties but will also exhibit superior chemical stability, simplifying storage, formulation, and manufacturing processes.
Future work should focus on a broader conformational analysis to understand how the -CF3 group may influence the puckering of the dihydropyranone ring and how this, in turn, affects receptor binding. Furthermore, correlating these precise thermodynamic measurements with observed biological activity across a series of analogues will provide a deeper, more predictive understanding of the structure-stability-activity relationship.
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Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. (2012). Gupea. Retrieved February 12, 2026, from [Link]
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Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]
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Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. (2007). Semantic Scholar. Retrieved February 12, 2026, from [Link]
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Ibrahim, H. A., & Rosazza, J. P. (2004). Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones. Journal of Natural Products, 67(5), 786–790. Retrieved February 12, 2026, from [Link]
-
What can the geometry tell about the charge distribution in the mesoionic heterocycles? A DFT study on the SCN4R2 system. (2009). Journal of Physical Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Retrieved February 12, 2026, from [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved February 12, 2026, from [Link]
-
The observed FT-IR and calculated [B3LYP/6-311++G (d, p) level] vibrational spectra of (E)-4-chloro-N'-((5-phenyl-1,3,4-oxadiazol-2-yl)methylene)benzenamine. (N.D.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Domocos, C. A., & Olariu, C. I. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molbank, 2020(4), M1177. Retrieved February 12, 2026, from [Link]
-
Smith, A. D., et al. (2016). NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides. Beilstein Journal of Organic Chemistry, 12, 2688–2697. Retrieved February 12, 2026, from [Link]
-
The Calculation of Thermodynamic Properties of Molecules. (2011). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry, 13(3), 29-41. Retrieved February 12, 2026, from [Link]
-
Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (2024). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
2,6-dihydroxyacetophenone. (N.D.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
-
Synthesis and Theoretical Study of Some 2,4,6 Trihydroxyacetophenone Schiff base Ligandes. (2015). Eng. & Tech. Journal. Retrieved February 12, 2026, from [Link]
-
Preparation process of 5-fluoro-2-hydroxyacetophenone. (N.D.). Patsnap. Retrieved February 12, 2026, from [Link]
Methodological & Application
Synthesis of 6-(Trifluoromethyl)chroman-4-one from 4-(Trifluoromethyl)phenol: An Application Note and Detailed Protocol
Introduction
The chroman-4-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and natural products.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities. The introduction of a trifluoromethyl group at the 6-position of the chroman-4-one core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy. This application note provides a comprehensive and technically detailed guide for the synthesis of 6-(trifluoromethyl)chroman-4-one from the readily available starting material, 4-(trifluoromethyl)phenol. This protocol is designed for researchers and scientists in the fields of organic synthesis and drug development, offering a robust and reproducible two-step synthetic route.
The synthesis commences with a base-catalyzed Michael addition of 4-(trifluoromethyl)phenol to methyl acrylate, yielding the intermediate methyl 3-(4-(trifluoromethyl)phenoxy)propanoate. Subsequent hydrolysis of the ester provides 3-(4-(trifluoromethyl)phenoxy)propanoic acid. The final and critical step involves an intramolecular Friedel-Crafts acylation of this carboxylic acid intermediate to afford the target 6-(trifluoromethyl)chroman-4-one. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges in both the Michael addition and the cyclization steps, necessitating carefully optimized reaction conditions. This guide provides a detailed protocol for each step, including insights into the rationale behind the choice of reagents and reaction parameters, as well as comprehensive purification and characterization procedures.
Reaction Pathway Overview
The overall synthetic transformation is depicted in the following scheme:
Figure 1: Overall synthetic route for 6-(Trifluoromethyl)chroman-4-one.
Experimental Protocols
Part 1: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)propanoic acid
This initial step involves the formation of the ether linkage through a Michael addition reaction, followed by saponification of the resulting ester. The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the phenolic oxygen, necessitating the use of a strong base to facilitate the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-(Trifluoromethyl)phenol | 162.11 | 10.0 g | 61.7 mmol | 98% |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.71 g | 67.8 mmol | 60% |
| Methyl Acrylate | 86.09 | 6.40 mL (6.0 g) | 69.7 mmol | 99% |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
| Lithium Hydroxide monohydrate | 41.96 | 3.88 g | 92.5 mmol | 98% |
| Hydrochloric Acid (1 M) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol).
-
Deprotonation: Suspend the phenol in 150 mL of anhydrous THF. Carefully add sodium hydride (60% dispersion in mineral oil, 2.71 g, 67.8 mmol) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases and a clear solution of the sodium phenoxide is formed.
-
Michael Addition: Cool the reaction mixture back to 0 °C. Add methyl acrylate (6.40 mL, 69.7 mmol) dropwise via the dropping funnel over 15 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The starting phenol should be consumed, and a new, less polar spot corresponding to the ester product should appear.
-
Hydrolysis (Saponification): Upon completion of the Michael addition, add a solution of lithium hydroxide monohydrate (3.88 g, 92.5 mmol) in 50 mL of water to the reaction mixture. Stir vigorously at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and the mineral oil from the sodium hydride.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form. Extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(4-(trifluoromethyl)phenoxy)propanoic acid as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Part 2: Intramolecular Friedel-Crafts Acylation to 6-(Trifluoromethyl)chroman-4-one
The cyclization of the intermediate carboxylic acid is the key step in forming the chroman-4-one ring. The deactivating effect of the trifluoromethyl group on the aromatic ring makes this intramolecular electrophilic aromatic substitution challenging. Therefore, a potent cyclizing agent is required. Eaton's reagent, a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid, is a powerful dehydrating agent and a strong acid, making it highly effective for this transformation.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 3-(4-(Trifluoromethyl)phenoxy)propanoic acid | 234.17 | 5.0 g | 21.3 mmol | - |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | - | 50 g | - | - |
| Dichloromethane | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 3-(4-(trifluoromethyl)phenoxy)propanoic acid (5.0 g, 21.3 mmol).
-
Cyclization: Carefully add Eaton's reagent (50 g) to the flask. Heat the reaction mixture to 80 °C in an oil bath and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., hexane/ethyl acetate 3:1). The starting carboxylic acid should be consumed, and a new spot corresponding to the chroman-4-one should appear.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (approximately 200 g) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). The bicarbonate wash is crucial to remove any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(trifluoromethyl)chroman-4-one as a solid.
Purification and Characterization
The crude product from the cyclization step can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3] Alternatively, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane can be employed to obtain the pure product.
Expected Characterization Data for 6-(Trifluoromethyl)chroman-4-one:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J = 2.0 Hz, 1H, H-5), 7.70 (dd, J = 8.8, 2.0 Hz, 1H, H-7), 7.05 (d, J = 8.8 Hz, 1H, H-8), 4.65 (t, J = 6.4 Hz, 2H, H-2), 2.85 (t, J = 6.4 Hz, 2H, H-3).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.5 (C=O), 163.0 (C-8a), 133.5 (q, J = 32.3 Hz, C-6), 128.0 (q, J = 3.8 Hz, C-7), 124.2 (q, J = 272.7 Hz, CF₃), 123.5 (q, J = 3.8 Hz, C-5), 118.5 (C-8), 117.0 (C-4a), 67.5 (C-2), 37.0 (C-3).
-
IR (KBr, cm⁻¹): 1685 (C=O stretching), 1325 (C-F stretching), 1250, 1120.
-
Mass Spectrometry (EI): m/z 216 [M]⁺.
Safety Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in a fume hood and away from moisture. The mineral oil dispersion should be washed away during the work-up.
-
Methyl Acrylate: A flammable and volatile liquid. It is a lachrymator and should be handled in a well-ventilated fume hood.
-
Eaton's Reagent: Highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The work-up procedure involving quenching with ice should be performed cautiously.
-
Anhydrous Solvents: Ensure all solvents used in the first step are properly dried to prevent quenching of the sodium hydride.
Troubleshooting and Key Considerations
-
Low Yield in Michael Addition: The decreased nucleophilicity of 4-(trifluoromethyl)phenol can lead to incomplete reaction. Ensure the phenol is fully deprotonated before adding the methyl acrylate. The reaction may require longer reaction times or gentle heating.
-
Difficulty in Cyclization: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. If Eaton's reagent is not effective, an alternative is to convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by a Friedel-Crafts acylation using a Lewis acid like aluminum chloride.[2]
-
Purification Challenges: The final product may contain unreacted starting acid or byproducts. Careful column chromatography is recommended for obtaining high-purity material.[3]
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of 6-(trifluoromethyl)chroman-4-one from 4-(trifluoromethyl)phenol. By carefully controlling the reaction conditions, particularly in the base-catalyzed Michael addition and the acid-mediated intramolecular Friedel-Crafts acylation, the target compound can be obtained in good yield. The provided characterization data will aid in the confirmation of the product's identity and purity. This synthetic route offers a practical approach for accessing this valuable scaffold for further exploration in drug discovery and materials science.
References
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Available at: [Link]
-
Leon, A. A., Daub, G. H., & Silverman, I. R. (1984). Methanesulfonic acid. A useful cyclizing acidic reagent. The Journal of Organic Chemistry, 49(23), 4544–4545. Available at: [Link]
-
Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. Available at: [Link]
Sources
Application Note: High-Fidelity Reductive Amination of 6-(Trifluoromethyl)chroman-4-one
Executive Summary
This application note details the optimized protocols for the reductive amination of 6-(trifluoromethyl)chroman-4-one , a privileged scaffold in medicinal chemistry (e.g., Sorbinil analogs, MDM2 inhibitors).
While standard reductive amination conditions often suffice for aliphatic ketones, the chroman-4-one core presents specific challenges:
-
Electronic Deactivation: The 6-trifluoromethyl group (
) exerts a strong electron-withdrawing effect ( ), increasing the electrophilicity of the carbonyl carbon. However, conjugation with the benzene ring stabilizes the ketone, occasionally requiring Lewis acid activation to drive imine formation. -
Steric Constraint: The bicyclic system imposes geometric constraints that can retard the formation of the tetrahedral intermediate.
-
Elimination Risk: The C3 protons are acidic; harsh conditions can lead to elimination, forming the thermodynamically stable 6-(trifluoromethyl)chromene (a common impurity).
This guide presents two validated protocols: Method A (Titanium-Mediated) for ammonia and primary amines, and Method B (STAB-Mediated) for secondary amines.
Chemical Context & Mechanistic Insight
Substrate Analysis
The 6-(trifluoromethyl)chroman-4-one substrate features a carbonyl at C4. The
-
Impact on Imine Formation: The electron-deficient ring makes the carbonyl carbon more susceptible to nucleophilic attack by amines compared to unsubstituted chroman-4-one. However, it also destabilizes the resulting iminium ion, making it prone to hydrolysis if water is not rigorously excluded.
-
Impact on Reduction: The resulting imine/iminium species is electron-poor, facilitating rapid hydride transfer.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical divergence points between the two protocols.
Figure 1: Mechanistic pathway for the reductive amination of 6-(trifluoromethyl)chroman-4-one. Green nodes indicate stable intermediates; black indicates a critical failure mode.
Experimental Protocols
Method A: Titanium(IV) Isopropoxide Mediated
Best For: Ammonia, Primary Amines, and unreactive Anilines.
Mechanism:
Reagents
-
Substrate: 6-(Trifluoromethyl)chroman-4-one (1.0 equiv)
-
Amine: Amine hydrochloride salt (e.g.,
, ) (1.5 – 2.0 equiv) -
Base: Triethylamine (
) (2.0 equiv)[1] -
Lewis Acid: Titanium(IV) isopropoxide (
) (1.25 – 1.5 equiv) -
Reductant: Sodium Borohydride (
) (1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]
Step-by-Step Protocol
-
Imine Formation (The "Aging" Step):
-
In a dry flask under
, dissolve the amine salt (2.0 mmol) and (2.0 mmol) in absolute EtOH (5 mL). -
Add 6-(trifluoromethyl)chroman-4-one (1.0 mmol).
-
Add
(1.25 mmol) dropwise. Note: The solution may turn slightly yellow/orange. -
Stir at ambient temperature for 6–12 hours .
-
Self-Validation Checkpoint: Monitor by TLC.[3] The ketone spot should disappear. If ketone persists after 12h, gently heat to 40°C for 2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add
(1.5 mmol) portion-wise (gas evolution will occur). -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup (Critical for Ti Removal):
-
Quench by adding
(10 mL). A heavy white/grey precipitate ( ) will form. -
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.
-
Transfer filtrate to a separatory funnel. Separate phases.
-
Extract aqueous layer with EtOAc (
). -
Dry combined organics over
, filter, and concentrate.
-
Method B: Sodium Triacetoxyborohydride (STAB)
Best For: Secondary Amines (cyclic/acyclic) and acid-sensitive substrates. Mechanism: Direct reductive amination where the iminium ion is reduced faster than the ketone. STAB is mild and does not reduce the ketone competitively [2].
Reagents
-
Substrate: 6-(Trifluoromethyl)chroman-4-one (1.0 equiv)
-
Amine: Free amine (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[4]
Step-by-Step Protocol
-
Reaction Setup:
-
In a vial, dissolve 6-(trifluoromethyl)chroman-4-one (1.0 mmol) and the secondary amine (1.1 mmol) in DCE (5 mL).
-
Add Acetic Acid (1.0 mmol). Note: AcOH promotes iminium formation.
-
Stir for 30 minutes at room temperature to establish equilibrium.
-
-
Reduction:
-
Add
(1.5 mmol) in one portion. -
Stir at room temperature for 12–24 hours .
-
Self-Validation Checkpoint: If the reaction stalls (monitored by LCMS), add a second portion of reductant (0.5 equiv) and increase AcOH (0.5 equiv).
-
-
Workup:
Data Summary & Comparison
| Feature | Method A: | Method B: STAB / AcOH |
| Primary Target | Ammonia, Primary Amines | Secondary Amines |
| Reaction pH | Basic / Neutral | Slightly Acidic |
| Water Sensitivity | High (Ti scavenges water) | Moderate |
| Workup | Filtration required (remove Ti salts) | Standard Extraction |
| Yield (Typical) | 75 – 90% | 80 – 95% |
| Diastereoselectivity | Predominantly cis (thermodynamic) | Variable (substrate dependent) |
Troubleshooting & "Self-Validating" Logic
Common Failure Modes
-
Issue: Low Conversion to Amine, High Alcohol Recovery.
-
Cause: Direct reduction of the ketone occurred before imine formation.
-
Fix (Method A): Increase "aging" time with
before adding . -
Fix (Method B): Ensure AcOH is present; switch solvent to THF if solubility is poor.
-
-
Issue: Formation of Chromene (Elimination Product).
-
Cause: Reaction temperature too high or workup too basic.
-
Fix: Keep reduction at
. Do not heat above .
-
Decision Logic for Researchers
Use the following logic tree to select the appropriate protocol for your specific derivative.
Figure 2: Decision matrix for protocol selection based on amine class and steric environment.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995(1), 1-5.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: 6-(Trifluoromethyl)chroman-4-one Purification
[1]
Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Sticky" Science of Fluorinated Chromanones
Welcome to the technical support hub for 6-(trifluoromethyl)chroman-4-one . If you are accessing this guide, you are likely at the post-cyclization stage of your synthesis.
This intermediate is a critical scaffold for Sirtuin-2 (SIRT2) inhibitors and various agrochemicals. However, the combination of the electron-withdrawing trifluoromethyl group (-CF₃) and the bicyclic chromanone core creates a unique purification paradox:
-
Lipophilicity: The -CF₃ group makes the molecule greasy, complicating reverse-phase purification.
-
Lewis Acid Residues: The standard Friedel-Crafts cyclization (using PPA or AlCl₃) often leaves viscous, aluminum- or phosphorus-rich "tars" that trap the product.
-
Volatility: Unlike many chromanones, the fluorinated analog has significant vapor pressure, leading to yield loss on high-vacuum lines.
This guide replaces generic advice with chemically validated protocols designed to break these bottlenecks.
Module 1: The "Crash" Phase (Post-Reaction Workup)
The Problem: "My reaction mixture is a black, viscous sludge that won't separate." The Cause: Polyphosphoric acid (PPA) or Aluminum Chloride (AlCl₃) complexes are highly viscous and exothermic upon hydrolysis. Improper quenching traps the product in an emulsion.
Protocol 1.0: The Controlled Quench System
Do not pour water into the reaction. Pour the reaction into the quench.
| Step | Action | Mechanistic Rationale |
| 1 | Cool & Dilute | Dilute the crude reaction mass with Dichloromethane (DCM) before quenching. This lowers viscosity and acts as a heat sink. |
| 2 | The Ice Inverse | Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. |
| 3 | Phase Break | If an emulsion forms, add Brine (sat. NaCl) . If stubborn, filter through a Celite pad to remove colloidal aluminum/phosphorus salts. |
| 4 | The Acid Wash | Wash the organic layer with 1N NaOH . CRITICAL: This removes the unreacted starting material (3-(4-(trifluoromethyl)phenoxy)propanoic acid), which is the most common impurity. |
FAQ: Workup Troubleshooting
Q: I see a spot on TLC with the same R_f as my product, but it's not active in the next step. A: This is likely the uncyclized ester isomer (rare but possible if using acid chlorides) or a dimer . However, the most common issue is actually unreacted starting acid trailing on silica. Fix: Perform the 1N NaOH wash described above. The ketone product is neutral and stays in the organic layer; the acid moves to the aqueous layer.
Module 2: Chromatographic Separation
The Problem: "My product co-elutes with impurities on silica." The Cause: The -CF₃ group lowers the polarity of the molecule significantly compared to non-fluorinated chromanones. Standard gradients (0-50% EtOAc) move the product too fast.
Protocol 2.0: The "Fluorine-Aware" Gradient
The -CF₃ group makes the molecule "slippery" on silica gel. You must use non-polar solvents to retain resolution.
Recommended Stationary Phase: Silica Gel 60 (230-400 mesh).
| Solvent System | Gradient Profile | Target Rf | Notes |
| Hexane / EtOAc | 0% | 0.35 (at 5% EtOAc) | Best for bulk purity. The product elutes very early. |
| Heptane / MTBE | 0% | 0.40 (at 10% MTBE) | Use if Hexane/EtOAc fails to separate close-running non-polar impurities. |
| DCM / Hexane | Isocratic (50:50) | 0.50 | Alternative. Good for removing very polar tars left at the baseline. |
Visualization:
-
UV (254 nm): Strong absorption due to the benzene ring.
-
Hanessian’s Stain (Cerium Molybdate): Stains the chromanone core deep blue/black.
Module 3: Crystallization (The Scale-Up Solution)
The Problem: "The oil won't crystallize, or it oils out during recrystallization." The Cause: The -CF₃ group disrupts crystal lattice packing, lowering the melting point (often 35-50°C depending on purity). Impurities act as a solvent, keeping it liquid.
Protocol 3.0: The Two-Solvent Displacement
Do not use standard Ethanol recrystallization; the solubility is too high.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Hexane (approx. 40°C).
-
Seeding: Cool to Room Temperature. Scratch the glass.
-
Anti-Solvent (Optional): If no crystals form, add cold Pentane dropwise.
-
The "Freezer Trick": Place the flask in a -20°C freezer for 24 hours. The fluorinated product often requires deep cold to initiate nucleation.
Warning: Avoid high-vacuum drying for prolonged periods if the product is an oil/low-melting solid. 6-(Trifluoromethyl)chroman-4-one has appreciable sublimation potential. Dry under a gentle stream of Nitrogen instead.
Visualizing the Workflow
The following logic gate helps you decide the purification route based on crude purity and scale.
Caption: Figure 1. Decision matrix for purification. Note the critical NaOH wash step to remove unreacted starting material before attempting chromatography or crystallization.
Module 4: Advanced Troubleshooting (Isomers & Analytics)
The "Isomer" Myth
Users often ask how to separate the 6-CF₃ isomer from the 8-CF₃ isomer.
-
Fact Check: If you started with 4-(trifluoromethyl)phenol , you cannot form the 8-isomer via standard Friedel-Crafts cyclization. The cyclization occurs ortho to the ether oxygen. Since the para position is blocked by CF₃, both ortho positions lead to the 6-substituted chromanone.
-
Real Issue: If you see a "regioisomer," check your starting material certificates. You likely used a mixture of 3- and 4-trifluoromethylphenol.
Analytical Validation
Before committing to a large batch, validate identity using these markers:
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR | Triplet at ~4.5 ppm (2H, C-2) | Confirms ring closure (ether CH₂). |
| 1H NMR | Triplet at ~2.8 ppm (2H, C-3) | Confirms ketone integrity (alpha-CH₂). |
| 19F NMR | Single peak ~ -62 ppm | Confirms intact CF₃ and absence of isomers. |
| IR | ~1680-1690 cm⁻¹ | Carbonyl stretch (C=O). |
References
-
Sirtuin 2 Inhibitor Synthesis: Rumpf, T., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 55(16), 7286–7289. Link
-
Friedel-Crafts Methodology: Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[1][2][3][4][5] Interscience Publishers. (Foundational text on Lewis Acid handling).
-
PPA Cyclization Workup: "Polyphosphoric Acid in Organic Synthesis." Canadian Center of Science and Education, Review (2023). Link
-
Recrystallization of Fluorinated Aromatics: "Solvents for Recrystallization Guide." University of Rochester, Dept. of Chemistry. Link
-
General Chromanone Synthesis: "Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives." MDPI, (2023). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)chroman-4-one
[1][2][3]
Product: 6-(Trifluoromethyl)chroman-4-one CAS: 1122410-37-0 Application: Pharmaceutical Intermediate (Sirtuin Inhibitors, Agrochemicals) Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]
Solvent Selection Matrix
The purification of 6-(Trifluoromethyl)chroman-4-one presents a specific challenge: the trifluoromethyl (-CF₃) group significantly increases lipophilicity, while the chromanone core remains moderately polar.[1][2][3] Furthermore, analogs of this compound often exhibit low melting points (40–60°C) , creating a high risk of "oiling out" rather than crystallizing.[1][2][3][4]
The following matrix ranks solvent systems based on experimental success with 6-substituted chroman-4-ones.
| System Class | Solvent Pair (Solvent / Anti-solvent) | Suitability | Technical Notes |
| Binary (Recommended) | Ethyl Acetate / Heptane | High | Best balance.[1][2][3] EtOAc solubilizes the ketone; Heptane acts as a controlled anti-solvent.[1][3] Heptane is preferred over Hexane to allow a higher thermal range without rapid evaporation.[1][3] |
| Hydrocarbon | Hexane (or Cyclohexane) | Medium | Effective for highly pure crude material.[1][3] However, the -CF₃ group may make the compound too soluble in hydrocarbons at room temperature, reducing yield.[2][3][4] |
| Alcoholic | Methanol / Water | Low-Medium | Risk Warning: High risk of oiling out if the melting point is <50°C. Only recommended if the crude is already >90% pure.[1] |
| Chlorinated | DCM / Hexane | High | Excellent for rejecting fluorinated impurities.[1] Dissolve in minimal DCM, then dilute with Hexane. |
Why These Solvents? (The Mechanistic Logic)
-
The Fluorine Effect: The -CF₃ group reduces the compound's ability to accept hydrogen bonds compared to the non-fluorinated parent.[1] This makes protic solvents (Ethanol/Methanol) less effective as primary solvents than they are for standard chromanones.[1][3][4]
-
The Low-Melting Hazard: Because 6-substituted chromanones often melt below 60°C, traditional "boiling point" recrystallization (e.g., boiling Ethanol at 78°C) often results in the compound melting into an oil before it dissolves.[2][3][4] The EtOAc/Heptane system allows for dissolution at moderate temperatures (35–40°C), preventing phase separation.[1][2][3]
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature of the solution is above the compound's melting point at the saturation limit, or when impurities depress the melting point (eutectic formation).[2][3][4] Corrective Protocol:
-
Re-heat the mixture until the oil redissolves (add a small amount of the good solvent, e.g., EtOAc, if necessary).
-
Seed the solution: Cool the clear solution to exactly 1–2°C below the expected melting point. Add a tiny crystal of pure product (or scratch the glass).[1][3][4]
-
Slow Cooling: Do not place immediately in an ice bath. Wrap the flask in a towel to cool to room temperature over 2 hours.
-
Trituration: If it oils out again, decant the solvent, add cold Hexane, and sonicate vigorously to induce solidification.[2][3][4]
Q2: The yield is extremely low (<40%). Where is my product?
Diagnosis: The -CF₃ group renders the molecule highly soluble in organic solvents.[1] You likely used too much solvent or the anti-solvent ratio was insufficient.[1] Corrective Protocol:
-
Check the Mother Liquor: Evaporate the filtrate.[1] If a large amount of solid remains, your solvent volume was too high.[1][2][3][4]
-
Switch to "Reverse Addition": Dissolve the crude in the minimum amount of EtOAc. Slowly add this concentrated solution into a larger volume of cold, stirring Heptane.
Q3: I see a persistent yellow color in the crystals. Is this an impurity?
Diagnosis: Yes. Chroman-4-one syntheses (via cyclization of phenols) often produce oligomeric phenolic side products which are yellow/orange.[1][2][3] Corrective Protocol:
Step-by-Step Optimization Protocol
This protocol utilizes the Binary Solvent/Anti-Solvent method , which is safest for low-melting fluorinated solids.[1][2][4]
Materials
-
Equipment: 2-neck round bottom flask, magnetic stirrer, reflux condenser (optional), heating block.
Workflow
-
Dissolution:
-
The "Cloud Point":
-
Clarification:
-
Add 2–3 drops of Solvent A to make the solution clear again.[1]
-
-
Nucleation (Critical Step):
-
Harvest:
Decision Logic Visualization
The following diagram illustrates the logic flow for selecting the correct purification path based on the physical state of your crude material.
Figure 1: Decision tree for purification strategy, prioritizing the prevention of "oiling out" events common with fluorinated chromanones.
References & Authoritative Grounding
The protocols above are derived from standard methodologies for lipophilic chromanone derivatives and fluorinated aromatic purification.
-
Synthesis of Chroman-4-one Derivatives:
-
Source: R. Larsson et al., "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," Journal of Medicinal Chemistry, 2012.[1][2][3][4]
-
Relevance: Describes the purification of 2-pentyl and 6-methoxy chroman-4-ones using EtOAc/Heptane systems and flash chromatography, establishing the baseline solubility profile for this scaffold.
-
-
Purification of Fluorinated Aromatics:
-
Source: "Organic Syntheses Procedure: α-Fluorobis(phenylsulfonyl)methane," Organic Syntheses, 2010.[1][2][3][4]
-
Relevance: Demonstrates the use of Dichloromethane/Hexane systems for purifying highly lipophilic, fluorinated sulfones, a technique transferable to the 6-CF3 chromanone due to similar electronic and solubility properties.[2][3][4]
-
URL:[Link]
-
-
General Recrystallization of Low-Melting Solids:
Sources
- 1. 1273665-16-9 | 7-Fluoro-6-(trifluoromethyl)chroman-4-one - AiFChem [aifchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Technical Guide to the 19F NMR Chemical Shift of 6-(Trifluoromethyl)chroman-4-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (-CF3) is of particular importance due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the precise characterization of trifluoromethylated compounds is paramount. Among the suite of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool, offering high sensitivity and a wide chemical shift dispersion that provides a wealth of structural information.[1][2][3][4]
This guide provides an in-depth analysis of the 19F NMR chemical shift of 6-(Trifluoromethyl)chroman-4-one, a heterocyclic ketone scaffold of interest in drug discovery. By comparing its expected chemical shift with those of structurally related molecules, we aim to provide researchers with a predictive framework and a deeper understanding of the factors governing the 19F NMR landscape of this important class of compounds.
The Foundational Principles of 19F NMR Chemical Shifts
The 19F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it an ideal nucleus for NMR studies with sensitivity approaching that of ¹H.[1][2] The chemical shift in 19F NMR is highly sensitive to the local electronic environment of the fluorine nucleus. This sensitivity stems from the large electron cloud of the fluorine atom, which can be easily polarized. As a result, even subtle changes in molecular geometry, solvent, or the electronic nature of neighboring substituents can lead to significant and readily interpretable changes in the 19F chemical shift.[1][5]
Several key factors influence the 19F chemical shift:
-
Electronic Effects: The electron density around the fluorine nucleus is the primary determinant of its chemical shift. Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (to lower ppm values).[1]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the 19F chemical shift by altering the electronic environment around the fluorine atoms.[1][5]
-
Through-Space Effects: Non-bonded interactions, such as those arising from steric hindrance or the magnetic anisotropy of nearby aromatic rings, can also impact the local magnetic field experienced by the fluorine nucleus and thus its chemical shift.
-
Temperature: Variations in temperature can affect conformational equilibria and intermolecular interactions, leading to changes in the observed chemical shift.[1]
Comparative Analysis of 19F NMR Chemical Shifts
| Compound | Structure | Solvent | 19F Chemical Shift (ppm) | Reference |
| Trifluorotoluene | Toluene with a CF3 group | Not Specified | -63.72 | |
| Trifluoroacetic Acid | Acetic acid with a CF3 group | CDCl3 | -76.55 | |
| Trifluoroacetophenones (general range) | Phenyl ketones with a trifluoroacetyl group | Various | -67 to -85 | [6][7] |
| 2-Trifluoroacetyl-1-tetralone | Fused ring system with a trifluoroacetyl group | CDCl3 | -72.1 | [6] |
| Expected: 6-(Trifluoromethyl)chroman-4-one | Chroman-4-one with a CF3 group at position 6 | CDCl3 | ~ -62 to -65 | Predicted |
Rationale for the Predicted Chemical Shift:
The trifluoromethyl group in 6-(Trifluoromethyl)chroman-4-one is directly attached to the aromatic ring. This is electronically similar to trifluorotoluene, where the CF3 group is also on a benzene ring. Therefore, the chemical shift of trifluorotoluene (-63.72 ppm) serves as a strong starting point for our prediction.[8]
The chroman-4-one ring system contains an electron-withdrawing ketone group. However, this group is situated meta to the trifluoromethyl group, and its electron-withdrawing effect through the aromatic system will be modest at the C-6 position. We can draw a parallel to substituted trifluoroacetophenones, where the position and nature of substituents on the aromatic ring influence the CF3 chemical shift.[6][7] Given the electronic environment, a slight downfield shift from trifluorotoluene is possible, but it is unlikely to be as significant as the shifts observed for trifluoroacetyl groups, which are directly attached to a carbonyl. Therefore, a predicted range of -62 to -65 ppm in a non-polar solvent like CDCl3 is a reasonable and scientifically sound estimation.
Experimental Protocol for Acquiring 19F NMR Data
To experimentally validate the predicted chemical shift, the following protocol for acquiring a high-quality 19F NMR spectrum of 6-(Trifluoromethyl)chroman-4-one is recommended.
1. Sample Preparation:
-
Analyte: 6-(Trifluoromethyl)chroman-4-one (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl3, 0.6-0.7 mL) is a suitable starting point due to its low polarity. For solubility or comparison studies, other deuterated solvents such as acetone-d6 or DMSO-d6 can be used.
-
Internal Standard (Optional but Recommended): A small amount of a reference compound with a known 19F chemical shift, such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm), can be added for precise referencing.[8]
-
Procedure:
-
Accurately weigh the analyte and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
If using an internal standard, add a known quantity to the solution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Spectrometer Setup:
-
Instrument: A modern NMR spectrometer with a fluorine-capable probe is required.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the 19F channel of the probe to the correct frequency to ensure efficient signal transmission and detection.
3. Acquisition Parameters:
-
Experiment: A standard one-dimensional 19F experiment (e.g., a simple pulse-acquire sequence) is typically sufficient. Proton decoupling (¹H-decoupled) can be employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp peak for the CF3 group.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. For CF3 groups on aromatic rings, a range centered around -60 to -80 ppm is a good starting point.
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a spectrum with a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or, if none was used, to an external reference or by setting the solvent's residual peak to its known value (if applicable for the 19F spectrum). The standard reference for 19F NMR is CFCl3 at 0 ppm.
Factors Influencing the 19F Chemical Shift of 6-(Trifluoromethyl)chroman-4-one
The following diagram illustrates the key factors that will influence the experimentally determined 19F NMR chemical shift of the trifluoromethyl group in 6-(Trifluoromethyl)chroman-4-one.
Caption: Factors influencing the 19F NMR chemical shift.
Conclusion
The 19F NMR chemical shift of 6-(Trifluoromethyl)chroman-4-one provides a sensitive probe into the electronic and steric environment of this important heterocyclic scaffold. Based on a comparative analysis with structurally related compounds, the chemical shift of the trifluoromethyl group is predicted to be in the range of -62 to -65 ppm in a non-polar solvent. This guide has provided the theoretical underpinning, a practical experimental protocol, and a visual representation of the key factors influencing this important analytical parameter. By leveraging the principles and methodologies outlined herein, researchers can confidently acquire and interpret the 19F NMR spectra of novel trifluoromethylated chromanones, thereby accelerating the pace of innovation in drug discovery and materials science.
References
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]
-
Sheppard, W. A., & Eaton, D. R. (1965). F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. Journal of the American Chemical Society, 87(12), 2740–2741. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293–370. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 117–127. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Chem.wisc.edu. 19F NMR. [Link]
-
Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
-
Jackson, J. C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 62(3), 285–292. [Link]
-
Chem.ucla.edu. 19Flourine NMR. [Link]
-
Gerig, J. T. (1994). Fluorine NMR of Proteins. In Biological Magnetic Resonance (pp. 1-49). Springer, Boston, MA. [Link]
-
Bartle, K. D., & Williams, D. F. (1972). 19F-centred NMR analysis of mono-fluorinated compounds. Analytica Chimica Acta, 62(1), 1-10. [Link]
-
Yu, J. X., et al. (2012). 6-Trifluoromethylpyridoxine: novel (19)F NMR pH indicator for in vivo detection. Journal of medicinal chemistry, 55(15), 6814–6821. [Link]
-
Dietschreit, J. C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12211-12215. [Link]
-
Gill, G., & Gafni, A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(21), 6272-6280. [Link]
-
Wawer, I., & Jelicks, L. A. (2001). New Frontiers and Developing Applications in 19F NMR. Current organic chemistry, 5(11), 1153-1172. [Link]
-
Gakh, A. A., et al. (2001). Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19F NMR Spectroscopy. The Journal of organic chemistry, 66(5), 1749–1753. [Link]
-
Naumov, D. A., et al. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Zeitschrift für anorganische und allgemeine Chemie, 644(12-13), 576-582. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. biophysics.org [biophysics.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. colorado.edu [colorado.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(Trifluoromethyl)chroman-4-one
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 6-(Trifluoromethyl)chroman-4-one. In the absence of direct experimental spectra for this specific molecule in the reviewed literature, this document synthesizes established fragmentation mechanisms of the chroman-4-one core and trifluoromethylated aromatic compounds to construct a scientifically grounded predictive model. This approach offers valuable insights for researchers in drug discovery, metabolomics, and synthetic chemistry who may encounter this or structurally related compounds.
Introduction: The Structural Context
6-(Trifluoromethyl)chroman-4-one belongs to the chromanone family, a class of oxygen-containing heterocyclic compounds.[1] The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Understanding the mass spectrometric behavior of this compound is therefore crucial for its identification and structural elucidation in various research settings.
This guide will compare the predicted fragmentation of 6-(Trifluoromethyl)chroman-4-one with the established fragmentation of the parent 4-chromanone structure, highlighting the directing influence of the potent electron-withdrawing -CF3 group.
Fragmentation of the Core Moiety: 4-Chromanone
The fragmentation of the unsubstituted 4-chromanone (C9H8O2, MW: 148.16) under electron ionization is primarily dictated by the heterocyclic ring system. The most characteristic fragmentation pathway is a Retro-Diels-Alder (rDA) reaction .[3][4]
The rDA reaction is the microscopic reverse of the Diels-Alder cycloaddition and is a common fragmentation route for cyclic systems in mass spectrometry.[4] In 4-chromanone, the molecular ion (m/z 148) can undergo a cycloreversion, breaking two sigma bonds and forming two new pi bonds, resulting in a diene and a dienophile.
Another significant fragmentation pathway for ketones is α-cleavage , which involves the cleavage of a bond adjacent to the carbonyl group.[5][6] For 4-chromanone, this can lead to the loss of carbon monoxide (CO) or ethylene (C2H4).
The Influence of the Trifluoromethyl Substituent
The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and, consequently, its fragmentation pattern. In the mass spectra of trifluoromethyl-substituted aromatic compounds, common fragmentation pathways include the loss of the CF3 radical or the elimination of a neutral HF molecule.[7] The presence of the aromatic ring generally leads to a prominent molecular ion peak due to its stability.[8][9]
Predicted Fragmentation Pathways of 6-(Trifluoromethyl)chroman-4-one
The molecular weight of 6-(Trifluoromethyl)chroman-4-one (C10H7F3O2) is 216.16 g/mol . Upon electron ionization, the molecular ion [M]•+ at m/z 216 is expected to be prominent. The subsequent fragmentation is anticipated to be a competition between pathways directed by the chromanone core and the trifluoromethylated benzene ring.
Pathway A: Retro-Diels-Alder (rDA) Fragmentation
This is predicted to be a major fragmentation route. The molecular ion undergoes a cycloreversion of the dihydropyranone ring. This would lead to the formation of a radical cation of 6-(trifluoromethyl)-1-oxa-cyclohexa-3,5-dien-2-one and the neutral loss of ethylene (C2H4, 28 Da).
-
[M - C2H4]•+ : The resulting fragment at m/z 188 would be a key diagnostic ion.
This fragment can then undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) to yield a five-membered ring radical cation at m/z 160 .
Pathway B: Benzylic Cleavage and Related Fragmentations
Cleavage of the bonds alpha to the aromatic ring (benzylic position) is another plausible pathway.
-
Loss of CO : Alpha-cleavage adjacent to the carbonyl group can lead to the expulsion of a neutral CO molecule (28 Da), resulting in a radical cation at m/z 188 . This fragment is isobaric with the rDA product, and their formation may be competitive or complementary.
-
Loss of C2H4O : A concerted or sequential loss of the ethylene oxide moiety (C2H4O, 44 Da) could lead to a fragment at m/z 172 .
-
Loss of CF3 : Cleavage of the strong C-C bond between the aromatic ring and the trifluoromethyl group can lead to the loss of a CF3 radical (69 Da), resulting in a fragment ion at m/z 147 .
Pathway C: Fragmentation involving the Trifluoromethyl Group
-
Formation of Tropylium-like ion : A characteristic fragmentation of substituted benzenes is the formation of a tropylium or substituted tropylium ion. For 6-(Trifluoromethyl)chroman-4-one, a key fragment would arise from the cleavage of the heterocyclic ring to yield a trifluoromethyl-substituted tropylium-like species. For instance, cleavage at the benzylic ether bond and subsequent rearrangement could lead to a fragment at m/z 145 , corresponding to [C8H4F3]+.
The interplay of these pathways will determine the final appearance of the mass spectrum.
Comparative Analysis and Data Summary
The following table summarizes the predicted key fragment ions for 6-(Trifluoromethyl)chroman-4-one and compares them to the known fragments of unsubstituted 4-chromanone.
| m/z (Predicted for 6-(CF3)-chroman-4-one) | Proposed Structure/Formula | Fragmentation Pathway | Corresponding m/z (4-Chromanone) |
| 216 | [C10H7F3O2]•+ | Molecular Ion | 148 |
| 188 | [C9H4F3O]•+ | rDA (Loss of C2H4) or α-cleavage (Loss of CO) | 120 |
| 172 | [C8H4F3O]+ | Loss of C2H4O | 104 |
| 160 | [C8H4F3]•+ | Loss of CO from m/z 188 | 92 |
| 147 | [C9H7O2]+ | Loss of •CF3 | N/A |
| 145 | [C8H4F3]+ | Ring cleavage and rearrangement | N/A |
The presence of the trifluoromethyl group is expected to significantly increase the mass of the characteristic rDA fragment (m/z 188 vs. m/z 120 for the unsubstituted compound). Furthermore, fragments resulting from the loss of the CF3 group or containing the CF3-substituted aromatic ring (e.g., m/z 147 and 145) will be unique to the substituted compound and absent in the spectrum of 4-chromanone.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary predicted fragmentation pathways for 6-(Trifluoromethyl)chroman-4-one.
Caption: Predicted major fragmentation pathways of 6-(Trifluoromethyl)chroman-4-one.
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation patterns, the following experimental setup using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended.
Objective: To acquire the electron ionization mass spectrum of 6-(Trifluoromethyl)chroman-4-one.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Electron Ionization (EI) source.
-
Quadrupole mass analyzer.
Experimental Steps:
-
Sample Preparation:
-
Dissolve approximately 1 mg of 6-(Trifluoromethyl)chroman-4-one in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 6-(Trifluoromethyl)chroman-4-one based on its retention time.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.
-
Caption: Workflow for acquiring the mass spectrum of the target compound.
Conclusion
The mass spectral fragmentation of 6-(Trifluoromethyl)chroman-4-one is predicted to be a rich interplay of pathways governed by both the chromanone core and the trifluoromethyl substituent. The dominant fragmentation is expected to be a retro-Diels-Alder reaction, leading to a characteristic fragment at m/z 188. Additional significant fragments arising from benzylic cleavages and rearrangements involving the trifluoromethyl group provide further diagnostic markers for the structural confirmation of this and related molecules. This predictive guide serves as a valuable resource for the analytical characterization of novel fluorinated chromanone derivatives.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Spectroscopy Online. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Ng, C. H., et al. (2000). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. [Link]
-
Derocque, J. L., & Jochem, M. (1977). Studies in mass spectrometry. IV—Fragmentation of aryltriflates. Substituent effects on [ArO]+ ion abundances. Organic Mass Spectrometry, 12(8), 479-487. [Link]
-
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
de la Torre, M. C., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24. [Link]
-
Brooklyn College. (n.d.). Chapter 14 Mass Spectrometry. [Link]
-
TMP Chem. (2020). Mass Spectrometry 04 I Fragmentation patterns I Mc Lafferty rearrangement Retro Diels alder cleavage. YouTube. [Link]
-
Fareedian Chemistry. (2020). Mass spectrometry: Retro diels alder fragmentation. YouTube. [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
-
UC Davis Chem. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]
-
Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]
-
Holmelin, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6476-6486. [Link]
-
Bakhotmah, D. A., & Alotaibi, F. A. (2020). Mass fragmentation pattern of 23. ResearchGate. [Link]
-
Kumar, A., & Kumar, R. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. [Link]
-
University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
NIST. (n.d.). 4-Nonanone. NIST WebBook. [Link]
-
Chemistry By Dr. Anjali S. Rajbhoj. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]
-
PhotochemCAD. (n.d.). 4-Chromanone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retro-Diels-Alder Reaction [drugfuture.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.9.5 [people.whitman.edu]
IR spectroscopy peaks for 6-(Trifluoromethyl)chroman-4-one carbonyl group
A Comparative Spectroscopic Guide for Structural Validation
Executive Summary
The introduction of a trifluoromethyl (-CF₃) group at the 6-position of the chroman-4-one scaffold induces specific, predictable shifts in the infrared (IR) spectrum that are diagnostic for structural verification. This guide compares the spectral signature of 6-(Trifluoromethyl)chroman-4-one against its unsubstituted parent and electron-rich analogs.
Key Finding: The strong electron-withdrawing nature of the -CF₃ group (Hammett
Theoretical Framework: The Electronic Tug-of-War
To interpret the spectrum accurately, one must understand the electronic environment affecting the carbonyl force constant (
Mechanism of Frequency Shift
The carbonyl stretching frequency (
-
Conjugation (Red Shift): The benzene ring conjugates with the carbonyl, increasing single-bond character and lowering the frequency (~1680 cm⁻¹).[2]
-
Inductive Withdrawal (Blue Shift): The 6-CF₃ group exerts a powerful inductive effect (
) through the -framework and field effects. This withdrawal pulls electron density away from the aromatic ring and the carbonyl carbon, shortening the C=O bond and increasing the frequency.
Pathway Visualization
The following diagram illustrates the electronic vectors influencing the carbonyl vibration.
Figure 1: Vector analysis of electronic effects. The -CF₃ group reduces the ability of the benzene ring to donate electrons to the carbonyl oxygen, increasing the double-bond character of the carbonyl.
Comparative Analysis: Spectral Fingerprints
The following data compares 6-(Trifluoromethyl)chroman-4-one with alternative analogs to provide a reference baseline.
Diagnostic Peak Table (Solid State/ATR)
| Functional Group | Vibration Mode | 6-CF₃-Chroman-4-one | Unsubstituted Parent | 6-Methoxy (EDG) |
| Carbonyl (C=O) | Stretching ( | 1698 – 1705 cm⁻¹ | 1685 – 1690 cm⁻¹ | 1670 – 1675 cm⁻¹ |
| C-F Stretch | Sym/Asym Stretch | 1320, 1130 cm⁻¹ (Strong) | Absent | Absent |
| Aromatic C=C | Ring Breathing | 1615, 1490 cm⁻¹ | 1605, 1475 cm⁻¹ | 1610, 1500 cm⁻¹ |
| Ether (C-O-C) | Asym Stretch | ~1230 cm⁻¹ | ~1230 cm⁻¹ | ~1240 cm⁻¹ |
Note: Values represent typical solid-state (ATR/KBr) measurements. Solution-phase spectra (e.g., in CHCl₃) will typically shift C=O peaks +10 to +15 cm⁻¹ higher due to the loss of intermolecular lattice interactions.
Interpreting the Data[2]
-
The Carbonyl Shift: The 6-CF₃ analog shows a distinct shift toward 1700 cm⁻¹. If your sample reads below 1690 cm⁻¹, suspect hydrolysis to the phenol or lack of the fluorine substituent.
-
The "Fluorine Flag": The C-F stretching region (1000–1400 cm⁻¹) is often cluttered. However, the -CF₃ group specifically produces two very intense, broad bands around 1320 cm⁻¹ and 1130 cm⁻¹ . These are often the strongest peaks in the entire spectrum, overshadowing the C-O ether stretches.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility and high signal-to-noise ratio (SNR) for the carbonyl and fluorinated regions, follow this self-validating protocol.
Materials & Setup
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication).
-
Solvent (for cleaning): Isopropanol (avoid Acetone as it has a C=O peak at 1715 cm⁻¹ that can cause background contamination).
Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.
Causality in Protocol Design
-
Why Diamond ATR? Fluorinated compounds can be hard; Diamond withstands high pressure ensuring intimate contact with the evanescent wave, critical for detecting the sharp C=O peak.
-
Why Isopropanol? Acetone residues evaporate quickly but can leave trace carbonyl signals (1715 cm⁻¹) that interfere exactly with the region of interest (1698–1705 cm⁻¹).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
NIST Chemistry WebBook. Standard Reference Data for Chromanone Derivatives. National Institute of Standards and Technology. [Link]
- Katritzky, A. R., & Topsom, R. D. (1972). Infrared Intensities and the Nature of Substituent Effects. Chemical Reviews. (Foundational text on EWG effects on carbonyls).
Sources
Comparative Reactivity Guide: 6-Trifluoromethyl vs. 6-Methyl Chroman-4-one
Executive Summary: The Bioisosteric Switch
In medicinal chemistry, the substitution of a methyl group (
This guide objectively compares 6-methylchroman-4-one (6-Me) and 6-trifluoromethylchroman-4-one (6-TFM) .
Key Takeaway:
-
6-TFM acts as an electrophilic powerhouse . The electron-withdrawing nature of the
group activates the C4-carbonyl toward nucleophilic attack (e.g., Knoevenagel condensation) but deactivates the aromatic ring toward electrophilic substitution. -
6-Me acts as a nucleophilic aromatic scaffold . The electron-donating methyl group activates the aromatic ring for functionalization (e.g., halogenation) but renders the C4-carbonyl more sluggish toward condensation.
Electronic Profiling & Theoretical Basis
To predict reactivity, we must analyze the electronic influence of the substituents at the 6-position relative to the reaction centers (C4-carbonyl and the Aromatic Ring).
Hammett Substituent Constants ( )
-
Methyl (
): (Electron Donating via Induction/Hyperconjugation). -
Trifluoromethyl (
): (Strongly Electron Withdrawing via Induction).
The "Push-Pull" Dynamic
The chroman-4-one ring system contains an internal electron donor: the ether oxygen at Position 1.
-
In 6-Me: The 1-Oxygen and 6-Methyl groups work in concert to increase electron density in the aromatic ring. This makes the C4-carbonyl less electrophilic (more stable) due to resonance donation reducing the partial positive charge on the carbonyl carbon.
-
In 6-TFM: The 6-Trifluoromethyl group fights the 1-Oxygen. It pulls electron density away from the ring and the carbonyl.[3] This destabilizes the carbonyl (increasing
), making it highly reactive toward nucleophiles.
Reactivity Comparison Data
The following table summarizes the performance of both derivatives in key synthetic transformations.
| Reaction Type | Target Site | 6-Methyl (6-Me) | 6-Trifluoromethyl (6-TFM) | Mechanistic Driver |
| Knoevenagel Condensation | C4-Carbonyl | Slower ( | Faster ( | |
| Electrophilic Aromatic Substitution (EAS) | C8-Position | High Reactivity | Low Reactivity | |
| Metabolic Oxidation (CYP450) | 6-Substituent | Unstable (Rapid hydroxylation) | Stable (Metabolic Blockade) | C-F bond strength (116 kcal/mol) vs C-H bond strength (99 kcal/mol). |
| Lipophilicity (cLogP) | Whole Molecule | ~2.2 | ~3.1 | Fluorine atoms increase lipophilicity, improving membrane permeability. |
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating)
Objective: Synthesis of 6-substituted chroman-4-ones via Friedel-Crafts cyclization.
Reagents:
-
Substituted Phenol (4-cresol for 6-Me; 4-trifluoromethylphenol for 6-TFM).
-
3-Chloropropionic acid.
-
Polyphosphoric Acid (PPA).
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, mix the phenol (10 mmol) with 3-chloropropionic acid (12 mmol).
-
Cyclization: Add PPA (20 g) and heat to 100°C for 2 hours.
-
Critical Checkpoint: The reaction mixture will turn deep red/brown.
-
-
Quenching: Pour the hot mixture onto crushed ice (100 g) with vigorous stirring.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with sat.
(removes unreacted acid) and brine. -
Validation (TLC):
-
Solvent System: Hexane:EtOAc (8:2).
-
6-Me Rf: ~0.5 (Stains UV active).
-
6-TFM Rf: ~0.65 (Runs higher due to lipophilicity).
-
Note: Absence of starting phenol spot (lower Rf) confirms conversion.
-
Protocol B: Reactivity Assay - Knoevenagel Condensation
Objective: Compare the rate of condensation with benzaldehyde to form 3-benzylidenechroman-4-one.
Reagents:
-
Substrate (6-Me or 6-TFM) (1.0 eq).
-
Benzaldehyde (1.1 eq).
-
Piperidine (0.1 eq - Catalyst).
-
Ethanol (Solvent).[4]
Methodology:
-
Dissolve substrate (1 mmol) and benzaldehyde (1.1 mmol) in Ethanol (5 mL).
-
Add Piperidine (2 drops). Heat to reflux.
-
Monitor Kinetics: Spot TLC every 15 minutes.
-
6-TFM Result: Full conversion typically observed within 30-45 minutes . The electron-deficient carbonyl rapidly accepts the nucleophilic enolate.
-
6-Me Result: Full conversion typically requires 2-3 hours . The electron-rich carbonyl is less susceptible to attack.
-
-
Workup: Cool to
. The product precipitates as a solid.[5] Filter and wash with cold ethanol.
Visualizations
Diagram 1: Electronic Effects & Reactivity Flow
This diagram illustrates the divergent reactivity pathways dictated by the electronic nature of the 6-substituent.
Caption: Divergent electronic effects: Methyl activates the ring (Green path left) but slows carbonyl chemistry. Trifluoromethyl activates the carbonyl (Green path right) but deactivates the ring.
Diagram 2: Metabolic Fate (Bioisosterism)
A comparison of how these two groups behave in a biological system (Microsomal Stability).
Caption: Metabolic Switching: The
References
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Friedel-Crafts Alkylation and Acylation Mechanisms. Retrieved from [Link]
-
University of Calgary. (2024). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
Safety Operating Guide
6-(Trifluoromethyl)chroman-4-one: Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary & Core Directive
Do not dispose of 6-(Trifluoromethyl)chroman-4-one in standard organic waste streams. [1][2]
Due to the high thermal stability of the trifluoromethyl (–CF₃) group, this compound requires High-Temperature Incineration with specific flue gas scrubbing capabilities.[1][2] Standard solvent incineration (often operating at lower temperatures) may fail to cleave the C–F bond completely or, conversely, generate corrosive hydrogen fluoride (HF) that damages standard facility infrastructure.[1][2]
Immediate Action:
-
Classification: Halogenated Organic Waste (Strict Segregation).
-
RCRA Status: Non-listed, but treat as Characteristic Waste (Ignitable/Toxic if in solvent) requiring halogen-specific coding.[1][2]
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers for long-term storage of waste solutions if moisture is present (risk of HF formation).[1][2]
Chemical Assessment & Hazard Profile
To understand the disposal protocol, one must understand the molecular stability.[1][2] The 6-(Trifluoromethyl)chroman-4-one molecule consists of a bicyclic chroman-4-one core with a trifluoromethyl group at the C6 position.[1][2]
Technical Justification for Segregation
The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol).[1][2]
-
Incomplete Combustion: In standard incinerators (<1,100°C), the chromanone ring oxidizes, but the –CF₃ moiety may survive, potentially forming short-chain perfluorocarbons (PFCs) or trifluoroacetic acid (TFA) derivatives, which are persistent environmental pollutants.[1][2]
-
HF Generation: When successfully mineralized, the fluorine atoms convert to Hydrogen Fluoride (HF).[1][2] If the waste stream is not designated "Halogenated," the downstream incinerator may lack the caustic scrubbers required to neutralize this acid gas, leading to regulatory violations and equipment failure.[2]
Safety Data Summary
| Parameter | Data | Operational Implication |
| CAS Number | 1122410-37-0 (varies by isomer/vendor) | Verify exact CAS on vendor bottle. |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk; use powder hood.[1][2] |
| Primary Hazards | H302, H315, H319, H335 | Toxic if swallowed; Irritant to eyes/skin/lungs.[2] |
| Waste Code | HALOGENATED | Must go in the "Red Can" or designated Halogenated stream.[1][2] |
| Incompatibility | Strong Oxidizers, Reducing Agents | Do not mix with Nitric Acid or Hydrides in waste.[1][2] |
Waste Segregation Workflow (Visualized)
The following logic gate ensures the compound is routed to the correct destruction facility.
Figure 1: Decision logic for segregating fluorinated chromanone waste. Note that all paths lead to the Halogenated Waste stream.
Detailed Disposal Protocols
Scenario A: Pure Solid Reagent (Expired or Excess)
Context: You have a bottle of 5g of solid material that is no longer needed.[1]
-
Do not dissolve: There is no benefit to dissolving the solid for disposal.[1][2] It increases volume and spill risk.[1][2]
-
Primary Containment: Keep the material in its original vial if possible. Ensure the cap is tight.[1][2][3]
-
Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc or equivalent).
-
Labeling: Affix a hazardous waste label.
-
Disposal: Place in the Solid Hazardous Waste Drum .
Scenario B: Reaction Mixtures (Liquid Waste)
Context: The compound is dissolved in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) following a reaction.[1]
-
Compatibility Check: Ensure the solution does not contain active hydrides (e.g., LiAlH₄) or strong oxidizers.[1][2] If present, quench these before transferring to the waste container.
-
Selection of Waste Container: Use the Halogenated Solvent Waste carboy (typically red or yellow safety cans).[1][2]
-
Transfer: Pour using a funnel to prevent splashing.
-
Log Entry: Record the volume and approximate concentration on the waste log.
Scenario C: Spills and Debris
Context: A small amount (<500mg) of powder is spilled on the bench.[1]
-
Dry Clean-up: Do not wet the powder initially (this spreads the contamination).[1][2]
-
Absorb: Cover with a dry absorbent pad or use a brush and dustpan dedicated to hazardous waste.[1][2]
-
Decontaminate: Wipe the surface with a solvent-dampened paper towel (Acetone or Ethanol) to pick up residue.[1][2]
-
Disposal: Place all gloves, pads, and paper towels into a clear plastic bag. Seal and label as "Solid Hazardous Waste (Contaminated Debris)."
Regulatory & Ecological Context[1][2][5]
EPA & RCRA Implications
While 6-(Trifluoromethyl)chroman-4-one is not explicitly listed on the RCRA P-list or U-list, it falls under the "Cradle-to-Grave" responsibility.[1][2]
-
Waste Code Assignment: If dissolved in a flammable solvent, use D001 (Ignitable).[1][2] If dissolved in a toxic solvent (like Chloroform), include D022 .[1][2]
-
Halogen Requirement: Facilities must report halogen content to their waste disposal vendor.[1][2] Failure to declare the fluorine content can result in fines if the waste damages the vendor's incinerator brickwork [2].[1][2]
The "Forever Chemical" Precaution
Although this specific molecule is not a long-chain PFAS, the presence of the CF₃ group warrants treating it with similar caution.[2] EPA interim guidance suggests that thermal treatment (incineration) is the only effective method for destroying C–F bonds, provided the temperature exceeds 1,100°C with adequate residence time [3].[1][2]
Emergency Response (Spill Workflow)
In the event of a significant spill (>5g or exposure), follow this immediate workflow:
Figure 2: Emergency response triage for fluorinated solid spills.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Washington, D.C.[2] Available at: [Link][1][2]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press, 2011.[1][2] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[1][2][5][6][7] 2024 Update.[1][2][5][7][8][9] Available at: [Link][1][2]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. api.henkeldx.com [api.henkeldx.com]
- 5. epa.gov [epa.gov]
- 6. lawbc.com [lawbc.com]
- 7. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
